

What is the chemical structure of N3-Methyl pantoprazole?

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Compound of Interest

Compound Name: N3-Methyl pantoprazole

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An In-depth Technical Guide to N3-Methyl pantoprazole

For Researchers, Scientists, and Drug Development Professionals

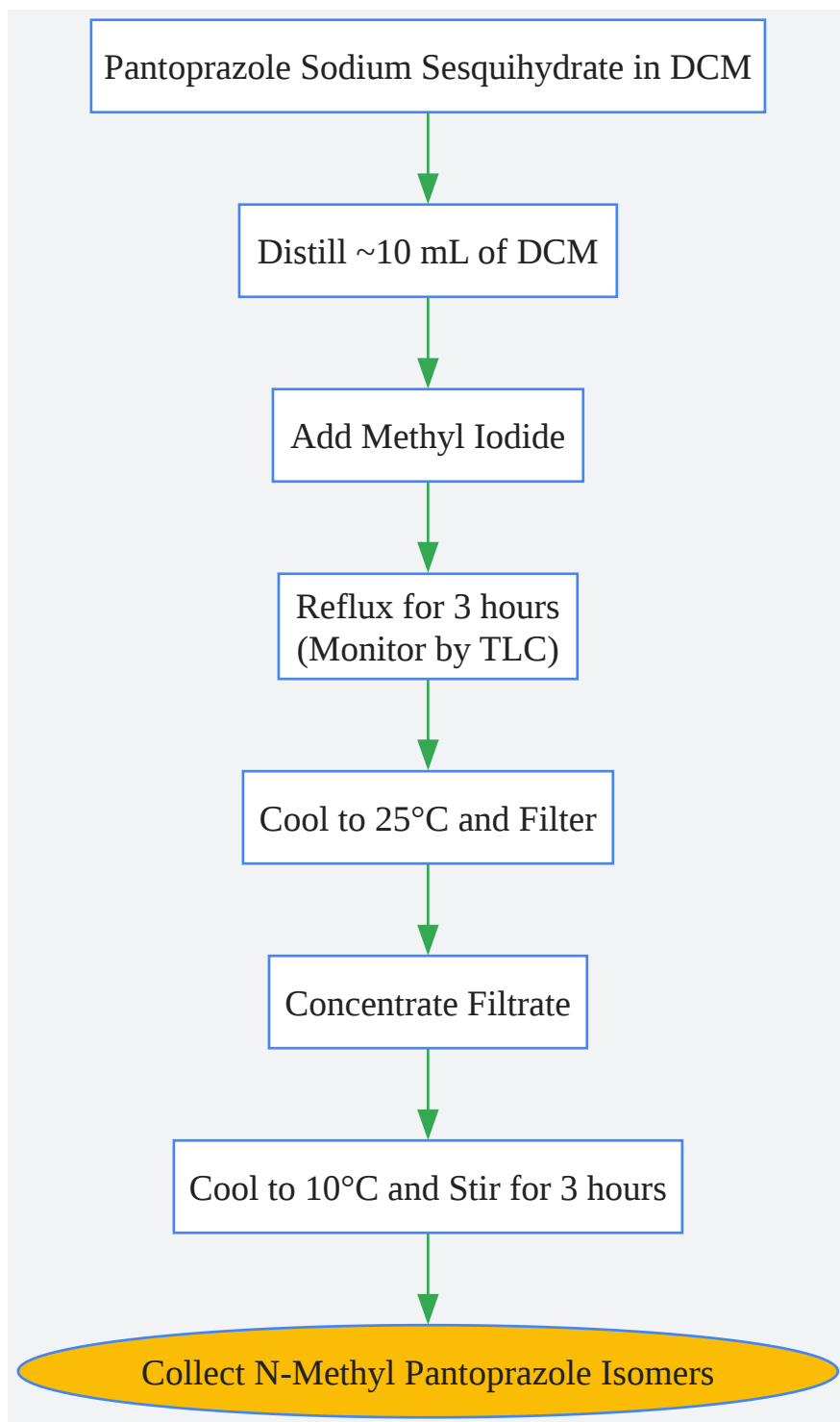
Introduction

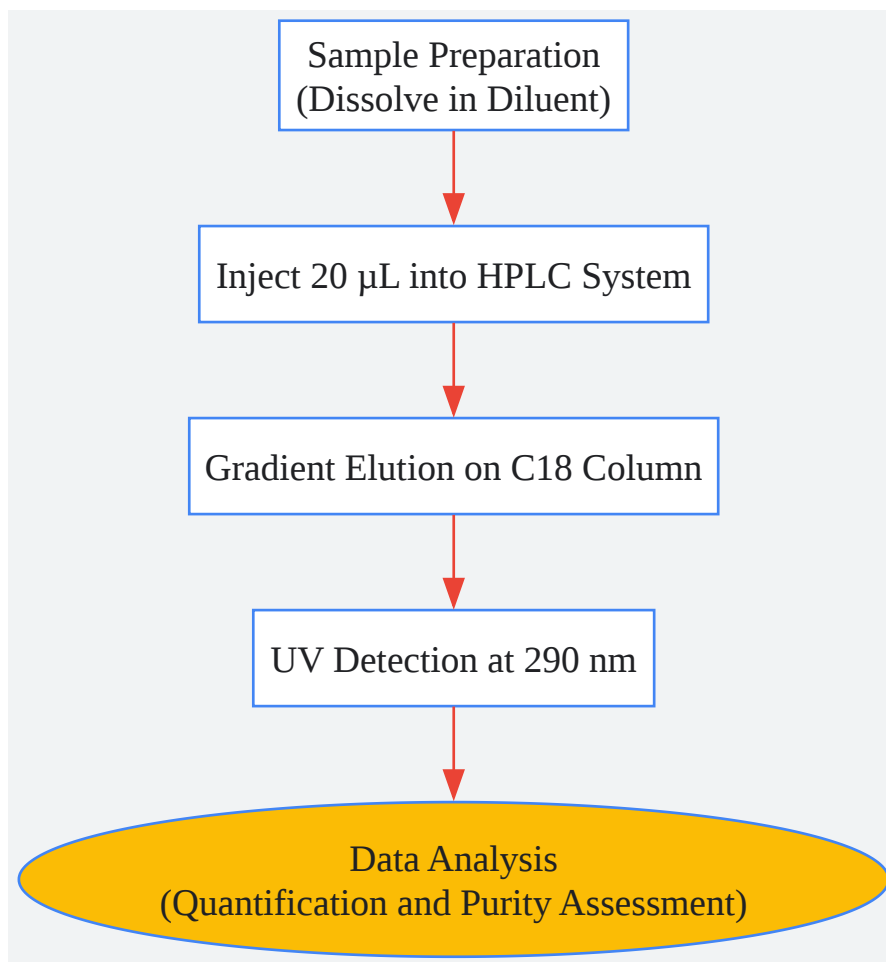
N3-Methyl pantoprazole, systematically known as 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole, is a recognized impurity and related compound of pantoprazole, a widely used proton pump inhibitor (PPI).^[1] As with any active pharmaceutical ingredient (API), the characterization and control of impurities are critical for ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, analytical methodologies, and known biological context of **N3-Methyl pantoprazole**, also referred to as Pantoprazole EP Impurity F.^[1]

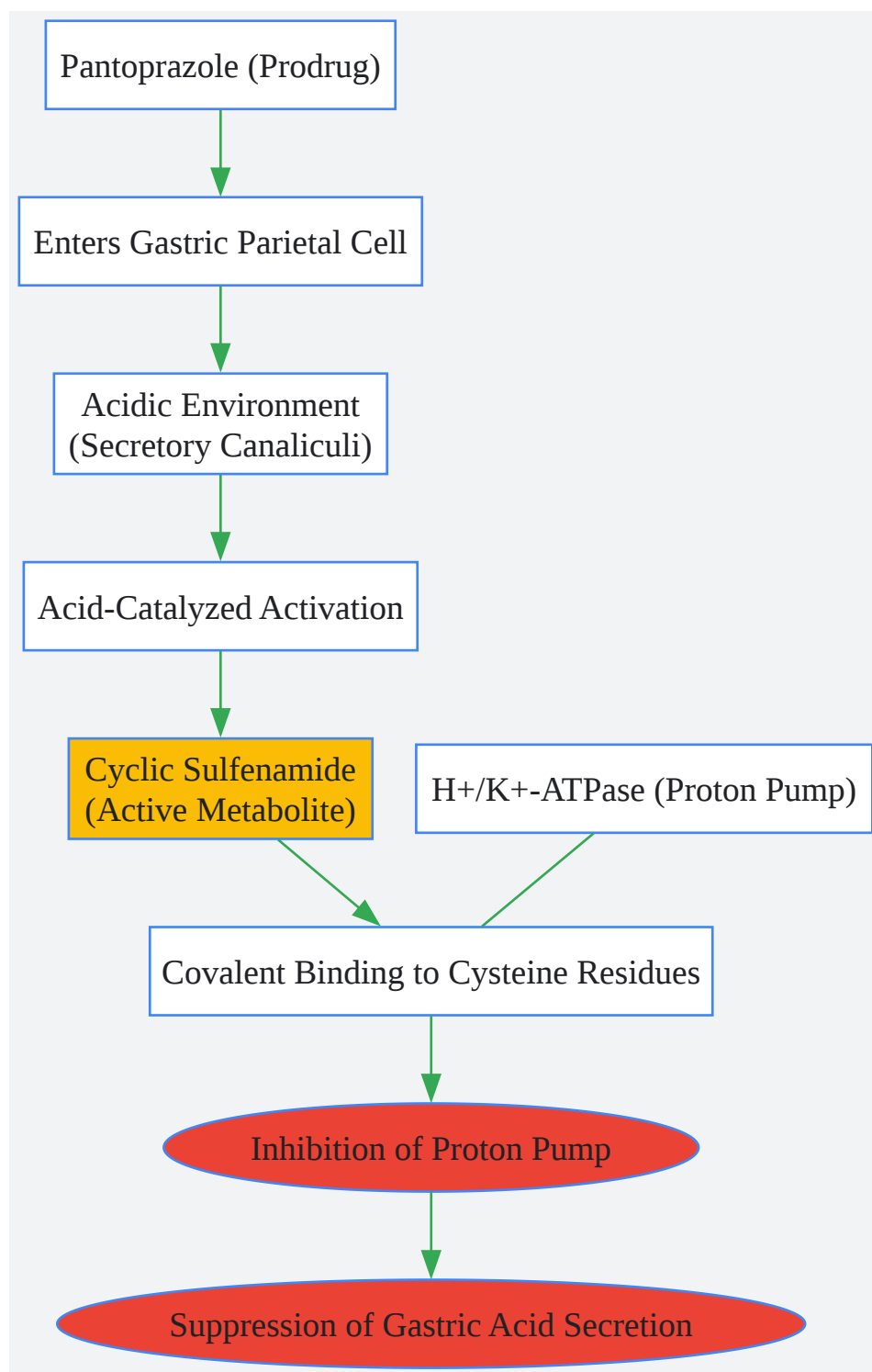
Chemical Structure and Identification

The core structure of **N3-Methyl pantoprazole** features a benzimidazole ring system linked to a substituted pyridine ring via a methylsulfinyl bridge. The distinguishing feature of this molecule is the methylation at the N-1 position of the benzimidazole ring, in contrast to the parent drug, pantoprazole, which possesses a hydrogen atom at this position.

Chemical Structure:







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References

- 1. N3-Methyl pantoprazole | C17H17F2N3O4S | CID 70298534 - PubChem [pubchem.ncbi.nlm.nih.gov]
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